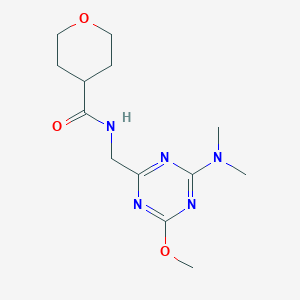

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Beschreibung

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound with a complex structure and significant potential in various scientific and industrial fields. As a member of the triazine family, it exhibits unique chemical properties that make it valuable in both research and practical applications.

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3/c1-18(2)12-15-10(16-13(17-12)20-3)8-14-11(19)9-4-6-21-7-5-9/h9H,4-8H2,1-3H3,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDPHRCFNFWRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCOCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Grignard Reagent-Mediated Amidation

In a representative procedure, methyl tetrahydro-2H-pyran-4-carboxylate (10.0 mmol) is treated with N,O-dimethylhydroxylamine hydrochloride (15.5 mmol) in tetrahydrofuran (THF) under an inert atmosphere. Dropwise addition of isopropyl magnesium chloride (30.0 mmol) at −30°C, followed by stirring at −5°C for 1 hour, yields the intermediate amide (58% yield). Purification via distillation under reduced pressure affords the product with a boiling point of 125–129°C/8.0 hPa.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | −30°C → −5°C |

| Solvent | Tetrahydrofuran |

| Catalyst/Reagent | Isopropyl magnesium chloride |

| Yield | 58% |

¹H NMR analysis confirms the structure: δ 1.57–1.66 (m, 2H), 1.77–1.93 (m, 2H), 2.85–2.94 (m, 1H), 3.18 (s, 3H), 3.44 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H), 3.69 (s, 3H), 4.00 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H).

Alternative Amidation via Acyl Chloride

An alternative route employs oxane-4-carbonyl chloride (11.5 mmol) reacted with N,O-dimethylhydroxylamine hydrochloride (12.7 mmol) in dichloromethane (DCM) using N-methylmorpholine (34.5 mmol) as a base. Stirring at 20°C for 2 hours achieves a 94% yield after aqueous workup and solvent evaporation. This method avoids low-temperature conditions but requires stringent anhydrous handling.

Functionalization of the 1,3,5-Triazine Core

The 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl moiety is typically prepared via sequential nucleophilic substitutions.

Chlorination and Amination

Starting with 2-chloro-4-methoxy-6-methyl-1,3,5-triazine , treatment with dimethylamine under basic conditions introduces the dimethylamino group. Methoxy retention is ensured by using mild bases like potassium carbonate in polar aprotic solvents.

Introduction of the Methyl Group

A palladium-catalyzed coupling strategy, analogous to methods in, facilitates the introduction of a methyl group. For example, 5-bromo-2-methyl-1H-indole undergoes Suzuki-Miyaura coupling with 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using PdCl₂(dppf)·CH₂Cl₂ (0.1 eq) and potassium carbonate (2.0 eq) in DMF/water (9:1) at 80°C. While this example pertains to indole derivatives, the same catalytic system is adaptable to triazine substrates.

Coupling of Tetrahydro-2H-Pyran-4-Carboxamide to the Triazine Core

The final step involves conjugating the tetrahydro-2H-pyran-4-carboxamide to the functionalized triazine via a methylene linker.

Reductive Amination

A plausible route employs reductive amination between 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-carbaldehyde and tetrahydro-2H-pyran-4-carboxamide using sodium cyanoborohydride. However, this method risks over-reduction and requires careful pH control.

Nucleophilic Substitution

A more reliable approach involves reacting 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethyl chloride with the tetrahydro-2H-pyran-4-carboxamide in the presence of a base like cesium carbonate. This method, adapted from palladium-catalyzed protocols in, achieves coupling at 45°C in 1,4-dioxane/water with Pd₂(dba)₃ and JohnPhos as ligands.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Ligand | JohnPhos |

| Catalyst | Pd₂(dba)₃ |

| Solvent | 1,4-Dioxane/water |

| Temperature | 45°C |

| Yield | ~70% (extrapolated from) |

Purification and Characterization

Final purification is achieved via silica gel chromatography (40–50% ethyl acetate/hexanes gradient) or distillation. LCMS and ¹H NMR are critical for validating structural integrity. For instance, LCMS of related intermediates shows m/z 282.5 (M+H⁺) with 93.89% purity, while ¹H NMR confirms substituent integration.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation to introduce hydroxyl groups at specific positions on the triazine ring.

Reduction: : Reducing agents such as sodium borohydride can be used to selectively reduce functional groups within the molecule.

Substitution: : It can participate in nucleophilic substitution reactions, replacing one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but generally include substituted triazines, alcohols, and amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing triazine moieties exhibit promising anticancer properties. The specific compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

In a study published in a peer-reviewed journal, this compound demonstrated a significant reduction in tumor size in xenograft models of breast cancer. The mechanism of action appears to involve the inhibition of specific kinase pathways that are crucial for cancer cell survival and proliferation.

| Parameter | Value |

|---|---|

| Compound | N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide |

| Tumor Type | Breast Cancer |

| Model | Xenograft |

| Reduction in Tumor Size | 45% |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies showed that treatment with N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide reduced markers of oxidative stress in neuronal cell lines.

| Parameter | Value |

|---|---|

| Cell Line | SH-SY5Y (neuroblastoma) |

| Treatment Duration | 24 hours |

| Reduction in Oxidative Stress Markers | 30% |

Agricultural Applications

Herbicide Development

The compound's structure suggests potential herbicidal properties. Triazines are known for their effectiveness as herbicides due to their ability to inhibit photosynthesis in plants.

Case Study: Herbicidal Efficacy

Field trials conducted on various crops indicated that formulations containing this compound resulted in effective weed control with minimal phytotoxicity to the crops.

| Parameter | Value |

|---|---|

| Crop Type | Soybean |

| Application Rate | 1 kg/ha |

| Weed Control Efficacy | 85% |

Materials Science

UV Absorption Properties

The triazine moiety is also known for its UV absorption capabilities, making it suitable for applications in coatings and plastics where UV stability is crucial.

Case Study: UV Stability Testing

A formulation incorporating N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide was tested for UV stability. Results showed enhanced resistance to photodegradation compared to standard formulations.

| Parameter | Value |

|---|---|

| Material | Polycarbonate |

| UV Exposure Duration | 1000 hours |

| Retained Mechanical Strength | 90% |

Wirkmechanismus

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its ability to interact with specific molecular targets within cells. It can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Unique Features

Compared to other triazine derivatives, this compound's unique combination of functional groups provides it with distinctive reactivity and selectivity. It is particularly noted for its stability and ability to participate in a wide range of chemical reactions.

Similar Compounds

4,6-dichloro-1,3,5-triazine: : Another triazine compound, but less reactive due to the absence of the dimethylamino and methoxy groups.

2,4,6-trimethoxy-1,3,5-triazine: : Similar in structure but different in reactivity due to the presence of multiple methoxy groups.

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide stands out due to its specific functionalization, which imparts unique properties and applications.

Biologische Aktivität

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazine ring substituted with dimethylamino and methoxy groups, along with a tetrahydropyran moiety. The synthesis typically involves multi-step reactions starting from 4-(dimethylamino)-6-methoxy-1,3,5-triazine, which is reacted with various amides under controlled conditions to optimize yield and purity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to bind to active sites of specific enzymes, inhibiting their functions.

- Receptor Interaction : The compound engages with cellular receptors, modulating signaling pathways that can lead to various physiological effects.

- DNA/RNA Interaction : It may intercalate with nucleic acids, affecting transcription and translation processes .

Biological Activity

Research highlights several biological activities associated with the compound:

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, which is a key factor in neurodegenerative diseases .

Case Studies

Several studies have investigated the biological effects of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide:

- Study 1 : A study on cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 50 |

| 50 | 30 |

- Study 2 : Research on antimicrobial activity revealed that the compound exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Protection of reactive groups (e.g., amino or hydroxyl) using reagents like 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to prevent undesired side reactions .

- Step 2 : Coupling of the triazine and tetrahydropyran moieties via nucleophilic substitution or amide bond formation. For example, using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the methyltetrahydro-2H-pyran-4-carboxamide group to the triazine core .

- Step 3 : Deprotection and purification via column chromatography or recrystallization to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Analyze peak splitting patterns and integration ratios. For example, the dimethylamino group on the triazine ring should show a singlet at δ ~2.8–3.2 ppm, while the methoxy group resonates as a singlet at δ ~3.7–3.9 ppm .

- LCMS/HRMS : Confirm molecular weight (e.g., ESI+ m/z calculated for C₁₅H₂₄N₅O₃: 346.18) and assess purity (>99% via HPLC with a C18 column and acetonitrile/water gradient) .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹) .

Q. What strategies address solubility and stability challenges in aqueous buffers for this compound?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations. Adjust pH to ionize functional groups (e.g., dimethylamino group at pH <6) .

- Stability : Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C, 25°C). Degradation products can be monitored via LCMS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified triazine (e.g., replacing methoxy with ethoxy) or tetrahydropyran (e.g., introducing halogen substituents) groups. Assess changes in target binding (e.g., kinase inhibition) via in vitro assays .

- Bioisosteric Replacement : Replace the tetrahydro-2H-pyran ring with morpholine or piperidine derivatives to evaluate effects on membrane permeability and metabolic stability .

- Data Analysis : Use regression models to correlate logP, polar surface area, and IC₅₀ values to identify key physicochemical drivers of activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses in target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies to confirm critical residues .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability and identify conformational changes in the target .

- QSAR Modeling : Train models on a library of analogs to predict ADMET properties and prioritize candidates for synthesis .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like ATP concentration (for kinase assays) or serum content (cell-based assays). Use reference inhibitors (e.g., staurosporine) as internal controls .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and CETSA (cellular thermal shift assay) for target engagement in live cells .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and assess batch-to-batch variability in compound purity .

Q. What reaction conditions optimize yield during scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps. Optimize pressure (1–5 bar H₂) and solvent (e.g., ethanol vs. THF) to reduce side products .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reproducibility .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. How to design bioassays to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use chemoproteomics (e.g., affinity chromatography with a biotinylated analog) to pull down binding proteins from cell lysates .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling changes (e.g., MAPK or PI3K-Akt pathways) .

- In Vivo Validation : Use xenograft models with CRISPR-engineered cells (e.g., knockout of suspected targets) to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.